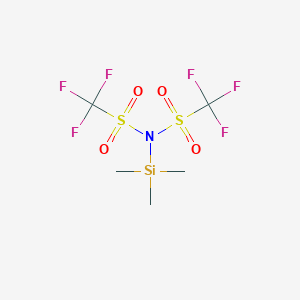

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a useful research compound. Its molecular formula is C5H9F6NO4S2Si and its molecular weight is 353.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds . The compound’s interaction with these groups is a key aspect of its function.

Mode of Action

This compound acts as a Lewis acid catalyst in various organic transformations . It complexes with carbonyl groups more effectively than other similar compounds . This interaction results in changes to the structure and reactivity of the target compounds.

Biochemical Pathways

It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one .

Pharmacokinetics

It is soluble in most common organic solvents, which suggests it may have good bioavailability .

Result of Action

The action of this compound results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction . This can lead to significant changes at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.

Biologische Aktivität

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly referred to as TMS-Triflimide, is a compound with the molecular formula and a molecular weight of 353.33 g/mol. It is characterized by its unique structure, which includes a trimethylsilyl group and two trifluoromethanesulfonyl groups. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its distinctive properties.

TMS-Triflimide exhibits several important chemical properties that contribute to its biological activity:

- Lipophilicity : The presence of trifluoromethanesulfonyl groups increases the lipophilicity of the compound, making it suitable for various biological applications .

- Strong NH-acidity : As one of the strongest NH-acids, TMS-Triflimide can act as a potent catalyst in numerous organic reactions, which can be harnessed for synthesizing biologically active compounds .

Applications in Organic Synthesis

TMS-Triflimide is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include:

- C-amination reactions : It serves as a source of nitrogen in C-amination (sulfonamidation) reactions, yielding products that are valuable in pharmaceutical chemistry .

- Catalysis : The compound is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules .

Case Study 1: Catalytic Activity

A study demonstrated that TMS-Triflimide could effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations .

Case Study 2: Synthesis of Biologically Active Compounds

Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer .

Toxicity and Safety Considerations

While TMS-Triflimide has promising applications, safety data indicate that it is moisture-sensitive and should be handled under inert gas conditions to prevent degradation. Proper storage at low temperatures (<0°C) is recommended to maintain stability .

Comparative Analysis of Related Compounds

To better understand the biological activity of TMS-Triflimide, it is useful to compare it with related compounds:

| Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |

|---|---|---|---|

| This compound | High | 2.8 | Catalysis in organic synthesis |

| Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |

| Triflamides | High | Varies | Catalysts and reagents in organic reactions |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is widely utilized in various research areas due to its effectiveness as a catalyst and reagent .

Electrolyte Solutions

TMS-Triflimide serves as an effective electrolyte in lithium-ion batteries, enhancing their performance and stability, which is crucial for the energy storage industry .

Organic Synthesis

It acts as a reagent in organic synthesis, particularly in the formation of sulfonamides, making it valuable for pharmaceutical development and chemical manufacturing . The compound is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include C-amination reactions, where it serves as a nitrogen source, yielding products valuable in pharmaceutical chemistry. It is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules.

Fluorination Reactions

The compound is used in fluorination processes, allowing for the introduction of fluorine into organic molecules, which is important in developing agrochemicals and specialty chemicals .

Polymer Chemistry

It is employed in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability, beneficial in various industrial applications . It also acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions.

Case Studies

Catalytic Activity

TMS-Triflimide can effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations.

Synthesis of Biologically Active Compounds

Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer.

Diels-Alder Reaction

Trimethylsilyl Bis(trifluoromethanesulfonyl)imide is a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |

|---|---|---|---|

| This compound | High | 2.8 | Catalysis in organic synthesis, electrolyte solutions, polymer chemistry |

| Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |

| Triflamides | High | Varies | Catalysts and reagents in organic reactions |

Safety Considerations

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6NO4S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451929 | |

| Record name | TMS Triflimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82113-66-4 | |

| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMS Triflimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TMSNTf2 act as a catalyst in polymerization reactions?

A1: TMSNTf2 acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions. [, , , ] This catalytic activity stems from its ability to activate carbonyl groups in monomers like methacrylates and acrylates. [, , ] The activated monomers are then susceptible to nucleophilic attack by silyl ketene acetals, initiating the polymerization process. [, ] TMSNTf2 allows for controlled polymerization, yielding polymers with well-defined molecular weights and narrow dispersity. [, ]

Q2: What are the advantages of using TMSNTf2 over other catalysts like trimethylsilyl triflate (TMSOTf) in organic synthesis?

A2: While both TMSNTf2 and TMSOTf can activate carbonyl groups, studies have shown that TMSNTf2 exhibits superior performance in certain reactions. [, ] This enhanced reactivity is attributed to the presence of two trifluoromethanesulfonyl groups in TMSNTf2, making it a stronger Lewis acid compared to TMSOTf. [, ]

Q3: Can TMSNTf2 be used for synthesizing complex polymer architectures?

A3: Yes, the "living" nature of TMSNTf2-catalyzed GTP allows for the synthesis of complex polymer architectures. [, , ] For instance, researchers have successfully synthesized star-shaped poly(methyl methacrylate) (PMMA) with controlled arm numbers using TMSNTf2. [] Additionally, block copolymers with different acrylate monomers have been prepared by sequential GTP using TMSNTf2, highlighting its versatility in polymer synthesis. []

Q4: Beyond polymerization, what other reactions benefit from TMSNTf2's reactivity?

A4: TMSNTf2 has proven effective in facilitating the formation of quaternary stereogenic centers, a challenging task in organic synthesis. [] Specifically, it catalyzes the semi-pinacol rearrangement of epoxy silyl ethers generated through a 1,2-addition reaction. [] This method enables the creation of complex polycyclic scaffolds, mimicking natural product-like structures, from simpler fragments. []

Q5: Are there any limitations to using TMSNTf2 in synthesis?

A5: While generally effective, TMSNTf2's reactivity can be influenced by the specific monomers and reaction conditions. For example, GTP of tert-butyl acrylate (tBA) and 2-(dimethylamino)ethyl acrylate (DMAEA) using TMSNTf2 proved challenging, indicating potential limitations with sterically hindered or highly polar monomers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.